2-Chloro-6-isopropylpyrimidin-4-amine

Description

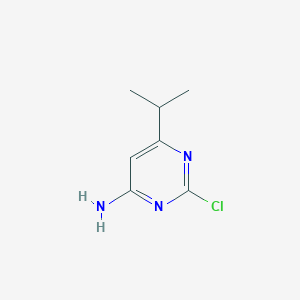

Molecular Formula: C₇H₁₀ClN₃ SMILES: CC(C)C₁=CC(=NC(=N1)Cl)N InChIKey: XBOHJBMIGNEQEH-UHFFFAOYSA-N Structural Features: This pyrimidine derivative contains a chlorine atom at position 2, an isopropyl group at position 6, and an amino group at position 2.

Properties

IUPAC Name |

2-chloro-6-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-4(2)5-3-6(9)11-7(8)10-5/h3-4H,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOHJBMIGNEQEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC(=N1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropylpyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor. One common method is the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride, followed by quenching with alcohols and neutralization with ammonia water . This method ensures a high yield and purity of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under acidic or basic conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents on the ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 2-amino-6-isopropylpyrimidin-4-amine or 2-thio-6-isopropylpyrimidin-4-amine can be formed.

Oxidation and Reduction Products: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Scientific Research Applications

2-Chloro-6-isopropylpyrimidin-4-amine has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer and inflammatory diseases.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation .

Comparison with Similar Compounds

Physicochemical Properties :

- Collision Cross-Section (CCS) : Predicted CCS values vary by charge state (e.g., [M+H]⁺: 133.5 Ų; [M+Na]⁺: 147.0 Ų) .

- Molecular Weight : 171.63 g/mol .

Comparison with Structurally Similar Pyrimidine Derivatives

2-Chloro-6-methylpyrimidin-4-amine

Molecular Formula : C₅H₆ClN₃

Key Differences :

6-Chloro-N-methylpyrimidin-4-amine

Molecular Formula : C₅H₆ClN₃

Key Differences :

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine

Molecular Formula : C₈H₁₀ClN₃

Key Differences :

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Molecular Formula : C₆H₈ClN₃O

Key Differences :

- Substituents : Methoxy group at position 6 and methyl at position 2.

- Electronic Effects : Methoxy is electron-donating, increasing electron density on the pyrimidine ring, which may alter reactivity in nucleophilic substitutions .

- Applications : Used in pharmaceutical intermediates and fine chemicals .

6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine

Molecular Formula : C₅H₅ClIN₃S

Key Differences :

- Substituents : Iodo at position 5 and methylthio at position 2.

- Physicochemical Impact : Iodo increases molecular weight (306.53 g/mol) and polarizability, while methylthio enhances lipophilicity .

Structural and Reactivity Analysis

Substituent Effects on Reactivity

- Electrochemical Arylation: 4-Amino-6-chloropyrimidines (e.g., the target compound) undergo cross-coupling with aryl halides, but efficiency depends on substituent steric and electronic profiles. Bulky groups like isopropyl may slow reaction kinetics compared to methyl .

- Steric Hindrance : The isopropyl group in the target compound reduces accessibility to the reactive C-Cl bond at position 2, contrasting with smaller substituents in analogues like 2-Chloro-6-methylpyrimidin-4-amine .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]⁺ (Ų) | Key Substituents |

|---|---|---|---|---|

| 2-Chloro-6-isopropylpyrimidin-4-amine | C₇H₁₀ClN₃ | 171.63 | 133.5 | Cl (C2), iPr (C6), NH₂ (C4) |

| 2-Chloro-6-methylpyrimidin-4-amine | C₅H₆ClN₃ | 143.57 | N/A | Cl (C2), Me (C6), NH₂ (C4) |

| 6-Chloro-N-methylpyrimidin-4-amine | C₅H₆ClN₃ | 143.57 | N/A | Cl (C6), NHMe (C4) |

| 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine | C₈H₁₀ClN₃ | 183.64 | N/A | Cl (C6), cyclopropyl (C2), NHMe (C4) |

Biological Activity

2-Chloro-6-isopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with histamine receptors, specifically the H3 and H4 receptor subtypes. Research indicates that this compound acts as an agonist for these receptors, influencing various physiological processes such as neurotransmission and immune responses.

- H3 Receptor Interaction : Studies show that this compound exhibits high affinity for the human H3 receptor, demonstrating significant agonistic activity. This interaction suggests potential applications in treating disorders related to histaminergic signaling, such as allergies and neurodegenerative diseases .

- H4 Receptor Interaction : The compound also interacts with the H4 receptor, which is involved in immune responses and inflammation. Its role as an agonist at this receptor could be beneficial in managing conditions like asthma and other inflammatory diseases .

Pharmacological Characterization

Pharmacological studies have characterized the binding affinity and intrinsic activity of this compound at various histamine receptors. The following table summarizes key findings:

| Receptor | Binding Affinity (pKi) | Intrinsic Activity (α) |

|---|---|---|

| H3 | 8.5 | 1.0 (full agonist) |

| H4 | 8.1 | 1.1 (full agonist) |

These results indicate that the compound not only binds effectively to these receptors but also activates them robustly, suggesting its potential therapeutic applications.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- Neuroprotection : In a mouse model of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced neuronal loss, highlighting its potential as a neuroprotective agent .

- Anti-inflammatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in immune cells, suggesting its utility in managing inflammatory conditions .

- Metabolic Stability : Pharmacokinetic studies indicated that the compound has favorable metabolic stability, with a half-life exceeding 130 minutes in rodent models, which is advantageous for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.